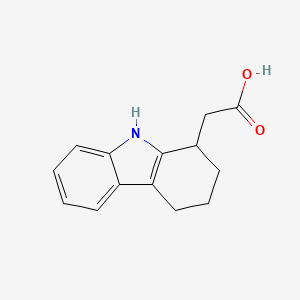
2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid typically involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer indole synthesis method . The reaction conditions often include refluxing the reaction mixture on a water bath for a specified duration, followed by crystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic route for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the carbazole ring.
Substitution: Substitution reactions can introduce different substituents at various positions on the carbazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate . The reaction conditions vary depending on the desired product and the nature of the substituents.
Major Products Formed
The major products formed from these reactions include various substituted carbazole derivatives, which can exhibit different chemical and biological properties .
科学研究应用
2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid has several scientific research applications, including:
作用机制
The mechanism of action of 2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as butyrylcholinesterase (BChE), which plays a role in the breakdown of neurotransmitters . This inhibition can lead to various biological effects, including anti-inflammatory and analgesic activities .
相似化合物的比较
Similar Compounds
1,2,3,4-tetrahydrocarbazole: A similar compound with a slightly different structure, known for its use in organic synthesis.
1,2,3,9-tetrahydro-4(H)-carbazol-4-one:
Uniqueness
2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid is unique due to its specific acetic acid functional group attached to the carbazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
生物活性
2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid is a compound derived from the carbazole family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The chemical structure of this compound includes a tetrahydrocarbazole moiety linked to an acetic acid group. Its molecular formula is C14H15NO2, and it is classified under CAS number 10523-60-1. The compound is synthesized typically through reactions involving substituted phenylhydrazines and cyclohexanone, following methods like Fischer indole synthesis.
The biological activity of this compound is largely attributed to its interaction with various molecular targets. Notably, it acts as an antagonist of the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells), which plays a crucial role in mediating allergic responses and inflammation. By inhibiting this receptor, this compound may help in the treatment of conditions such as asthma and allergic rhinitis .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : By blocking the CRTH2 receptor, the compound can reduce the migration and activation of Th2 cells and eosinophils involved in allergic responses.
- Anticancer Properties : Preliminary studies suggest potential anticancer activity against various cell lines. The compound's structural features may contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Neuroprotective Effects : There is evidence suggesting that derivatives of carbazole compounds can inhibit butyrylcholinesterase (BChE), which may have implications for neurodegenerative diseases like Alzheimer's .
Research Findings
A review of literature reveals various studies highlighting the biological activities of this compound:
Case Studies
Several case studies have been conducted to assess the efficacy of this compound:
- Asthma Management : In clinical settings where traditional treatments failed, patients receiving CRTH2 antagonists showed significant improvement in asthma symptoms.
- Cancer Treatment : Laboratory studies demonstrated that compounds similar to this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
属性
IUPAC Name |
2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-13(17)8-9-4-3-6-11-10-5-1-2-7-12(10)15-14(9)11/h1-2,5,7,9,15H,3-4,6,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZZVAUBRCDMFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














